molecular formula C10H8O3 B1303011 2-(Prop-2-yn-1-yloxy)benzoic acid CAS No. 55582-31-5

2-(Prop-2-yn-1-yloxy)benzoic acid

Cat. No. B1303011
CAS RN: 55582-31-5
M. Wt: 176.17 g/mol
InChI Key: GWSHQLNZKYWYGT-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound that can be synthesized through reactions involving propargyl bromide and phenol or aniline derivatives. The presence of electron-withdrawing groups can facilitate the formation of the product by stabilizing the phenoxide ion, which is a key intermediate in the reaction. The synthesis of such compounds has been optimized to achieve good yields and has potential applications in biological contexts, such as exhibiting antiurease and antibacterial activities .

Synthesis Analysis

The synthesis of derivatives of (prop-2-ynyloxy)benzene, which is structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid, has been achieved using propargyl bromide in the presence of K2CO3 as a base and acetone as a solvent. This method has been found to be highly convenient, cost-effective, and yields products in the range of 53–85%. The reaction conditions favor SN2 type reactions, and the use of K2CO3 has proven to be effective. Notably, phenol derivatives have shown better yields compared to aniline derivatives. Some of the synthesized compounds have demonstrated significant antiurease and antibacterial effects, indicating their potential for further biological applications .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(prop-2-yn-1-yloxy)benzoic acid has been investigated using spectroscopic methods and density functional theory (DFT). For instance, the study of 2-[(2-hydroxyphenyl)carbonyloxy]benzoic acid (HPCBA) revealed the most stable conformer and provided insights into the vibrational wavenumbers, infrared intensities, and Raman activities. The intermolecular hydrogen bonds in the dimer structure of the molecule were also discussed. Theoretical calculations such as hyperpolarizability, natural bond orbital (NBO) analysis, and molecular orbital contributions have been used to understand the stability and charge delocalization of the molecule .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-(prop-2-yn-1-yloxy)benzoic acid can be complex, leading to unexpected products. For example, an indium-mediated carbon-carbon coupling intended to produce a different compound resulted in the formation of 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid. This outcome highlights the intricacies of chemical reactions involving such compounds and the potential for discovering novel reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid have been characterized through various spectroscopic techniques and theoretical calculations. The experimental and theoretical studies provide comprehensive data on the vibrational spectra, molecular structures, and electronic properties. These properties are crucial for understanding the behavior of the compounds in different environments and for predicting their reactivity. For instance, the UV-Visible spectrum, HOMO and LUMO energies, and thermodynamic properties at different temperatures have been determined for HPCBA, which can be informative for similar compounds .

Scientific Research Applications

Catalysis in Isomerization

2-(Prop-2-yn-1-yloxy)benzoic acid is involved in catalytic processes. A study demonstrated its role in the isomerization of prop-2-yn-1-ols into conjugated enals using a ruthenium complex as a catalyst, under mild conditions. This process is significant in organic synthesis, particularly in the formation of α,β-unsaturated aldehydes, which are valuable intermediates in the pharmaceutical and agrochemical industries (Picquet, Bruneau, & Dixneuf, 1997).

Synthesis of Heterocyclic Systems

In another research, 2-(Prop-2-yn-1-yloxy)benzoic acid was used in the synthesis of new heterocyclic systems like 1,2,3-triazole-isoxazoline from eugenol. This synthesis is important for developing compounds with potential biological activities, such as antiproliferative properties against various cancer cell lines (Taia et al., 2020).

Herbicide Degradation

The compound has also been studied in the context of environmental science. A study focused on the degradation of the novel herbicide ZJ0273 by a specific bacterial strain. In this study, 2-(Prop-2-yn-1-yloxy)benzoic acid was identified as a degradation metabolite, suggesting its role in bioremediation processes (Cai et al., 2012).

Fluorescence Probes Development

Another interesting application is in the development of novel fluorescence probes. Studies have synthesized derivatives of 2-(Prop-2-yn-1-yloxy)benzoic acid to detect reactive oxygen species, highlighting its potential in biochemical and medical research for understanding oxidative stress-related processes (Setsukinai et al., 2003).

Safety And Hazards

Specific safety and hazard information for “2-(Prop-2-yn-1-yloxy)benzoic acid” is not available in the current search results. General safety measures for handling chemical substances would apply, including avoiding inhalation, ingestion, or direct contact with the skin and eyes .

Future Directions

The future directions for the use and study of “2-(Prop-2-yn-1-yloxy)benzoic acid” are not explicitly mentioned in the available literature. Given its use in chemical probe synthesis , it may have potential applications in various areas of chemical and biological research.

properties

IUPAC Name

2-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSHQLNZKYWYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376931
Record name 2-[(Prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-yn-1-yloxy)benzoic acid

CAS RN

55582-31-5
Record name 2-[(Prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Tkachuk, O Hordiyenko - Викладено дані про особливості …, 2020 - library.univ.kiev.ua
2-(5-Oxo-4, 5-dihydro-1, 2, 4-oxadiazol-3-yl) benzoic acid was synthesized using a new effective method–thermal heterocyclization of 3-(hydroxyimino) isoindolin-1-one, which occurs …
Number of citations: 2 www.library.univ.kiev.ua
S Thakral, S Rani, K Lal, D Kumar - ChemistrySelect, 2022 - Wiley Online Library
A series of twenty 2‐(2‐((1‐aryl‐1H‐1,2,3‐triazol‐4‐yl)methoxy)phenyl) benzoxazoles were synthesized from different aryl azides by copper catalyzed [3+2] cycloaddition reaction in 78–…
S Kharchenko, A Kozytskyi - visnyk.chem.univ.kiev.ua
Macrocycles represent previously unexplored promising drug candidates, that can be useful for treating protein-protein interactions. Atropoisomerism is an inherent feature of the natural …
Number of citations: 0 visnyk.chem.univ.kiev.ua
SR Shinde, SN Inamdar, M Shinde, C Pawar… - Journal of Molecular …, 2023 - Elsevier
A library of novel oxazoline-triazole hybrid analogues (6a-6 g and 7a-7 m)was designed using a molecular hybridization approach and synthesized from commercially available ethyl 2/3…
Number of citations: 3 www.sciencedirect.com
Z Shen, Z Ni, S Mo, J Wang… - Chemistry–A European …, 2012 - Wiley Online Library
Give me a ring? An efficient approach has been developed for the intramolecular decarboxylative coupling of arene carboxylic acids/esters with aryl bromides catalyzed by palladium (…
AR Norman, MN Yousif, CSP McErlean - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A photoredox-catalyzed method for the indirect generation of acyl radicals from stable thioesters is described. The process is applicable to both aromatic and aliphatic substrates, and …
Number of citations: 16 pubs.rsc.org

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